molecular formula C15H18BrN5O B1667938 Broperamole CAS No. 33144-79-5

Broperamole

Cat. No.: B1667938
CAS No.: 33144-79-5
M. Wt: 364.24 g/mol
InChI Key: PLZMRGRLCWCLFW-UHFFFAOYSA-N
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Description

Broperamole is a chemical compound known for its potent anti-inflammatory properties. It is chemically identified as N-3 [5’-(3"-Bromophenyl)-2’H-tetrazole]propionyl piperidine. This compound has been found to help with gastrointestinal microbleeding and exhibits systemic anti-inflammatory activity .

Preparation Methods

Broperamole can be synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 3-[5’-(3"-bromophenyl)-2’H-tetrazole] propionic acid with thionyl chloride in dry chloroform under reflux conditions for 16 hours . This reaction yields the desired product, which can then be purified and characterized.

Chemical Reactions Analysis

Broperamole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Broperamole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Broperamole exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain inflammatory mediators, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of enzymes and receptors involved in the inflammatory response .

Comparison with Similar Compounds

Broperamole can be compared with other anti-inflammatory compounds such as phenylbutazone and hydrocortisone. While phenylbutazone is known for its potent anti-inflammatory activity, this compound has been found to be 5-6 times more effective in systemic anti-inflammatory activity . Unlike hydrocortisone, which is a steroid, this compound is a non-steroidal anti-inflammatory compound, making it a unique option for treating inflammation without the side effects associated with steroids.

Similar compounds include:

This compound’s uniqueness lies in its potent anti-inflammatory activity and its non-steroidal nature, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

33144-79-5

Molecular Formula

C15H18BrN5O

Molecular Weight

364.24 g/mol

IUPAC Name

3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H18BrN5O/c16-13-6-4-5-12(11-13)15-17-19-21(18-15)10-7-14(22)20-8-2-1-3-9-20/h4-6,11H,1-3,7-10H2

InChI Key

PLZMRGRLCWCLFW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br

Canonical SMILES

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br

Appearance

Solid powder

33144-79-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

operamole
N-3-(5'-(3''-bromophenyl)-2'H-tetrazole)propionylpiperidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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